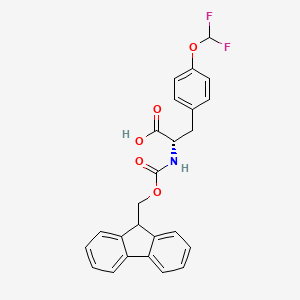

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(difluoromethoxy)phenyl)propanoic acid

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(difluoromethoxy)phenyl)propanoic acid (CAS: Not explicitly provided; structurally related to CS-0099834 ) is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative. The compound features a difluoromethoxy group (-OCF₂H) at the para position of the phenyl side chain, which influences its electronic properties and metabolic stability. It is primarily utilized in solid-phase peptide synthesis (SPPS) as a building block to incorporate modified phenylalanine residues into peptides. The Fmoc group enables selective deprotection under mild basic conditions (e.g., piperidine), making it compatible with automated peptide synthesis .

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-[4-(difluoromethoxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21F2NO5/c26-24(27)33-16-11-9-15(10-12-16)13-22(23(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,24H,13-14H2,(H,28,31)(H,29,30)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFRRIPQOINVHF-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OC(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)OC(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21F2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Fmoc-Tyr(CF2H)-OH, also known as Fmoc-O-(difluoromethyl)-L-Tyrosine or (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(difluoromethoxy)phenyl)propanoic acid, is primarily used in the synthesis of peptides. The primary targets of this compound are the peptide chains that are being synthesized.

Mode of Action

The compound works by attaching to the C-terminal amino acid residue of the target peptide via its carboxyl group. This attachment is facilitated by the Fmoc (9-fluorenylmethoxycarbonyl) group, which serves as a protective group for the amino acid during the synthesis process. The Fmoc group can be removed when necessary, allowing the amino acid to participate in peptide bond formation.

Biochemical Pathways

Fmoc-Tyr(CF2H)-OH is involved in the biochemical pathway of peptide synthesis, specifically the Fmoc/tBu solid-phase synthesis. This method of peptide synthesis involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields. The compound plays a crucial role in this process, contributing to the formation of peptide bonds that link amino acids together to form peptides.

Pharmacokinetics

The compound must be stable enough to withstand the conditions of the synthesis process, yet it must also be able to react appropriately when required.

Result of Action

The result of the action of Fmoc-Tyr(CF2H)-OH is the successful synthesis of peptides. By attaching to the C-terminal of the target peptide and participating in peptide bond formation, this compound helps to extend the peptide chain, leading to the formation of the desired peptide.

Action Environment

The action of Fmoc-Tyr(CF2H)-OH is influenced by the environment in which peptide synthesis occurs. Factors such as temperature, pH, and the presence of other reagents can all impact the efficacy and stability of the compound. For example, the compound must be stable under the alkaline conditions used for Fmoc deprotection. Additionally, the compound is typically stored at low temperatures (2-8°C) to maintain its stability.

Biochemical Analysis

Biochemical Properties

Fmoc-Tyr(CF2H)-OH has been shown to interact with other biomolecules to form hydrogels, which are three-dimensional networks of water-filled polymer chains. These hydrogels have been used in various applications, including drug delivery and tissue engineering.

Cellular Effects

It is known that the compound can form hydrogels, which have been used as scaffolds for cell growth in tissue engineering. These hydrogels can provide a supportive environment for cells, potentially influencing cell function and behavior.

Molecular Mechanism

It is known that the compound can undergo self-assembly to form hydrogels. This process involves the formation of non-covalent bonds between the Fmoc-Tyr(CF2H)-OH molecules, leading to the formation of a three-dimensional network.

Temporal Effects in Laboratory Settings

The stability and degradation of Fmoc-Tyr(CF2H)-OH in laboratory settings have not been extensively studied. The compound has been shown to form stable hydrogels, suggesting that it may have good long-term stability.

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(difluoromethoxy)phenyl)propanoic acid, commonly referred to as Fmoc-Difluoromethoxyphenylalanine, is a fluorene-based amino acid derivative that has garnered attention in the fields of medicinal chemistry and biochemistry. Its unique structural features, including the fluorene moiety and difluoromethoxy group, contribute to its potential biological activities, particularly in drug design and development.

The compound's molecular formula is , with a molecular weight of approximately 487.54 g/mol. The presence of the fluorenylmethoxycarbonyl (Fmoc) group enhances its stability and solubility in organic solvents, making it suitable for various applications in peptide synthesis and as a pharmacophore.

Anticancer Properties

Research has indicated that compounds similar to Fmoc-Difluoromethoxyphenylalanine exhibit significant anticancer activity. For instance, studies involving fluorene derivatives have shown their effectiveness in inhibiting angiogenesis, a critical process in tumor growth and metastasis. The incorporation of targeting peptides can enhance selectivity for cancer cells, allowing for improved imaging and therapeutic outcomes .

Antimicrobial Activity

The biological activity of Fmoc-Difluoromethoxyphenylalanine extends to antimicrobial properties as well. In vitro studies have demonstrated that related compounds possess broad-spectrum activity against various Gram-positive and Gram-negative bacteria. This is attributed to their ability to disrupt bacterial cell membranes or interfere with essential metabolic pathways .

Enzyme Inhibition

Another significant aspect of the biological activity of Fmoc-Difluoromethoxyphenylalanine is its potential as an enzyme inhibitor. Research on similar fluorene-based compounds has revealed anticholinesterase activity, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's by preventing the breakdown of acetylcholine .

The mechanisms underlying the biological activities of Fmoc-Difluoromethoxyphenylalanine involve several pathways:

- Inhibition of Angiogenesis : The compound may inhibit key factors involved in angiogenesis, such as vascular endothelial growth factor (VEGF), thereby limiting tumor growth.

- Disruption of Bacterial Function : By altering membrane integrity or metabolic processes within bacteria, these compounds can effectively reduce bacterial viability.

- Enzyme Interaction : The structural features of Fmoc-Difluoromethoxyphenylalanine allow it to interact with active sites on enzymes, leading to competitive inhibition.

Study 1: Anticancer Efficacy

A study published in Nature Communications explored the effects of fluorene derivatives on cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and migration in breast cancer models when treated with Fmoc derivatives .

Study 2: Antimicrobial Testing

In research conducted by Journal of Medicinal Chemistry, Fmoc-Difluoromethoxyphenylalanine was tested against various bacterial strains. The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Data Table: Biological Activities Summary

Comparison with Similar Compounds

Structural Modifications on the Aromatic Ring

Substituent Type and Position

The target compound’s difluoromethoxy group distinguishes it from analogs with halogenated or alkylated phenyl rings. Key comparisons include:

- Difluoromethoxy (-OCF₂H) vs. Bromodifluoromethoxy (-OCF₂Br) : Bromine in the latter increases molecular weight and reactivity, enabling cross-coupling reactions .

- Methoxy (-OCH₃) vs. Difluoromethoxy (-OCF₂H) : The difluoromethoxy group resists oxidative degradation better than methoxy, improving peptide stability .

- Trifluorophenyl Derivatives : Multiple fluorine atoms enhance electronegativity and lipid solubility, favoring membrane permeability .

Aromatic System Variations

- Indole vs.

Modifications in the Fmoc Group

Chemoinformatic Similarity

Using Tanimoto coefficients for binary fingerprint comparisons ():

- The target compound exhibits high similarity to para-substituted Fmoc-phenylalanine derivatives (e.g., 4-methoxy, 4-chloro).

- Lower similarity is observed with indole-containing analogs due to structural divergence .

Q & A

Q. What are the recommended protocols for synthesizing (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(difluoromethoxy)phenyl)propanoic acid?

The synthesis typically involves Fmoc-protection of the amino group. A general approach includes:

- Reacting the precursor amino acid derivative with Fmoc-Cl in a mixture of 1,4-dioxane and aqueous sodium carbonate under stirring at room temperature .

- Extraction with ethyl acetate, followed by washing with brine and drying over anhydrous sodium sulfate.

- Purification via reverse-phase chromatography to isolate the product as a white solid .

- Confirm purity and structure using NMR (1H, 13C, 19F) and mass spectrometry .

Q. How should this compound be handled and stored to ensure stability?

- Handling : Avoid skin/eye contact and inhalation of dust; use fume hoods, gloves, and protective eyewear. Minimize aerosol formation .

- Storage : Keep in airtight containers under inert gas (e.g., nitrogen), protected from light, and at room temperature .

- Stability : The compound is stable under recommended conditions but may degrade in the presence of moisture or strong acids/bases .

Q. What purification methods are effective for isolating this compound?

Reverse-phase chromatography (e.g., C18 columns) is widely used, with elution gradients optimized using acetonitrile/water mixtures . Preparative HPLC is recommended for high-purity yields (>95%) . Confirm purity via TLC or analytical HPLC .

Q. How can researchers verify the compound’s structural integrity?

- Spectroscopic Analysis :

- 1H/13C NMR : Peaks for the Fmoc group (δ 7.3–7.8 ppm for aromatic protons) and difluoromethoxy moiety (δ 4.6–5.0 ppm) .

- 19F NMR : Distinct signals for -OCF2H groups (δ -80 to -85 ppm) .

- MS : Molecular ion peaks matching the theoretical molecular weight (e.g., 403.43 g/mol for C24H21NO5) .

Advanced Research Questions

Q. How can contradictory toxicity data from safety sheets be resolved?

Discrepancies in toxicity classifications (e.g., acute oral toxicity Category 4 vs. no data) arise from incomplete testing. To address this:

- Conduct in vitro assays (e.g., MTT for cytotoxicity) using mammalian cell lines.

- Compare results with structurally similar Fmoc-protected amino acids (e.g., LD50 data for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid) .

- Use computational tools (e.g., QSAR models) to predict toxicity based on substituent effects .

Q. What strategies optimize yield in large-scale synthesis?

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2–4 hours) while maintaining yields >85% .

- Solvent Optimization : Replace 1,4-dioxane with THF for better solubility of aromatic intermediates .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate Fmoc protection steps .

Q. How does the difluoromethoxy group influence biological activity in peptide-based therapeutics?

The -OCF2H group enhances metabolic stability and bioavailability by resisting enzymatic hydrolysis. Comparative studies with non-fluorinated analogs show:

- Increased half-life in plasma (e.g., 12 hours vs. 3 hours for methoxy derivatives) .

- Improved binding to hydrophobic pockets in target proteins (e.g., p53-derived peptides) .

- Fluorine’s electron-withdrawing effects modulate pKa, improving membrane permeability .

Q. What analytical techniques resolve batch-to-batch variability in purity?

- HPLC-DAD/MS : Detect trace impurities (e.g., deprotected intermediates or oxidation byproducts) .

- X-ray Crystallography : Confirm stereochemical integrity of the (S)-configuration .

- Elemental Analysis : Verify carbon/nitrogen ratios to identify residual solvents or salts .

Q. How can researchers mitigate risks associated with respiratory irritation (H335)?

- Engineering Controls : Use local exhaust ventilation and closed systems during weighing/synthesis .

- Personal Protective Equipment (PPE) : NIOSH-approved N95 respirators for fine particulate matter .

- In Silico Screening : Predict airway irritation using tools like ECOSAR to guide structural modifications .

Methodological Considerations

Q. What are best practices for scaling up reactions without compromising enantiomeric purity?

Q. How should conflicting stability data (e.g., decomposition under light vs. ambient conditions) be addressed?

Conduct accelerated stability studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.